molecular formula C13H19NO2S B14228147 N,N-Diethyl-3-methoxy-2-(methylsulfanyl)benzamide CAS No. 596805-20-8

N,N-Diethyl-3-methoxy-2-(methylsulfanyl)benzamide

Katalognummer: B14228147
CAS-Nummer: 596805-20-8
Molekulargewicht: 253.36 g/mol
InChI-Schlüssel: WXKJADKOCTZFHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Diethyl-3-methoxy-2-(methylsulfanyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with diethyl, methoxy, and methylsulfanyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-3-methoxy-2-(methylsulfanyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxy-2-(methylsulfanyl)benzoic acid and diethylamine.

    Amide Formation: The carboxylic acid group of 3-methoxy-2-(methylsulfanyl)benzoic acid is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This is followed by the addition of diethylamine to form the desired benzamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.

Analyse Chemischer Reaktionen

Types of Reactions: N,N-Diethyl-3-methoxy-2-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like iron powder and hydrochloric acid.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzamides.

Wissenschaftliche Forschungsanwendungen

N,N-Diethyl-3-methoxy-2-(methylsulfanyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Wirkmechanismus

The mechanism of action of N,N-Diethyl-3-methoxy-2-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

N,N-Diethyl-3-methoxy-2-(methylsulfanyl)benzamide can be compared with other similar compounds, such as:

    N,N-Diethyl-3-methylbenzamide:

    N,N-Diethyl-3-methoxybenzamide: Similar in structure but lacks the methylsulfanyl group.

    N,N-Diethyl-2-(methylsulfanyl)benzamide: Similar in structure but lacks the methoxy group.

Uniqueness: The presence of both methoxy and methylsulfanyl groups in this compound makes it unique compared to its analogs. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

596805-20-8

Molekularformel

C13H19NO2S

Molekulargewicht

253.36 g/mol

IUPAC-Name

N,N-diethyl-3-methoxy-2-methylsulfanylbenzamide

InChI

InChI=1S/C13H19NO2S/c1-5-14(6-2)13(15)10-8-7-9-11(16-3)12(10)17-4/h7-9H,5-6H2,1-4H3

InChI-Schlüssel

WXKJADKOCTZFHS-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=O)C1=C(C(=CC=C1)OC)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.